3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazones with pyridine derivatives under acidic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like methanesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability . Additionally, green chemistry principles are often applied to minimize environmental impact, such as using solvent-free conditions or recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include hydroxyl derivatives, halogenated compounds, and various substituted pyrazolopyridines .
Scientific Research Applications
3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various cellular pathways, leading to its therapeutic effects. The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
4-hydroxy-2-quinolones: These compounds have a similar heterocyclic framework and are known for their antimicrobial properties.
Uniqueness
3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group, in particular, enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C20H17N5O4S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
3-methyl-4-oxo-1-phenyl-N-(4-sulfamoylphenyl)-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C20H17N5O4S/c1-12-17-18(26)16(11-22-19(17)25(24-12)14-5-3-2-4-6-14)20(27)23-13-7-9-15(10-8-13)30(21,28)29/h2-11H,1H3,(H,22,26)(H,23,27)(H2,21,28,29) |
InChI Key |
JMDKMDDARMXODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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